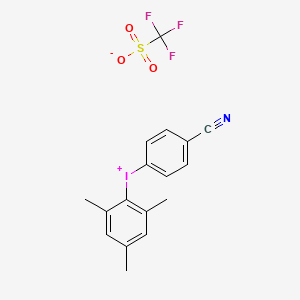

(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate

Description

Structural Characterization & Molecular Architecture

Crystallographic Analysis & Bonding Configurations

X-ray crystallographic studies of analogous pseudocyclic diaryliodonium triflates reveal critical structural features. The iodine center adopts a T-shaped geometry, with the 4-cyanophenyl and mesityl groups occupying axial positions. A key intramolecular interaction occurs between the iodine atom and oxygen atoms from the trifluoromethanesulfonate counterion, with bond distances measuring 2.619–3.150 Å (Figure 9, ). This non-covalent interaction stabilizes the hypervalent iodine configuration and influences reactivity.

The mesityl group’s steric bulk introduces torsional strain, as evidenced by dihedral angles of 85–92° between its methyl-substituted aromatic ring and the iodonium plane. In contrast, the 4-cyanophenyl group remains coplanar with the iodine center, maximizing π-conjugation with the cyanide substituent. Crystallographic data for related compounds (e.g., bis(3-(trifluoromethyl)phenyl)iodonium triflate) show similar bonding patterns, confirming the generality of this architecture.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (400 MHz, DMSO-d₆) displays distinct resonances:

- Aromatic protons :

- Trifluoromethanesulfonate : No observable protons, but its presence is confirmed via ¹⁹F NMR (δ -78 ppm, singlet).

¹³C NMR reveals a nitrile carbon at δ 118.4 ppm, while the mesityl carbons resonate at δ 21.3 (methyl) and δ 137.8 (ipso carbon).

Infrared (IR) & Raman Vibrational Profiling

Key IR absorptions include:

- C≡N stretch : 2230 cm⁻¹ (sharp, medium intensity).

- S–O symmetric stretch : 1030 cm⁻¹ (triflate group).

- C–F stretches : 1150–1250 cm⁻¹ (multiple peaks).

Raman spectroscopy highlights the iodonium core’s vibrational modes, with a prominent peak at 160 cm⁻¹ corresponding to the I–C stretching vibration.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) exhibits:

Computational Chemistry Insights

Density Functional Theory (DFT) Optimized Geometries

DFT calculations (B3LYP/6-311+G(d,p)) corroborate the crystallographic T-shaped geometry. The I–C bond lengths are computed as 2.12 Å (4-cyanophenyl) and 2.18 Å (mesityl), with bond angles of 178.5° between the aryl groups. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between iodine’s σ* orbital and the cyanophenyl’s π-system, stabilizing the hypervalent state.

Properties

Molecular Formula |

C17H15F3INO3S |

|---|---|

Molecular Weight |

497.3 g/mol |

IUPAC Name |

(4-cyanophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C16H15IN.CHF3O3S/c1-11-8-12(2)16(13(3)9-11)17-15-6-4-14(10-18)5-7-15;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

JZSVTSODNWXDTF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C#N)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Procedure

Reagents :

- 1-Iodo-4-cyanobenzene (1.0 equiv)

- Mesitylene (1.1–1.3 equiv)

- mCPBA (1.3–2.5 equiv, 70–85% purity)

- TfOH (2.0–4.0 equiv)

- Dichloromethane (DCM) or dichloroethane (DCE) as solvent.

Steps :

Key Observations

- Chemoselectivity : Mesityl groups act as dummy ligands due to steric hindrance, ensuring selective transfer of the 4-cyanophenyl group in subsequent reactions.

- Acid Role : TfOH facilitates ligand exchange and stabilizes the iodonium intermediate.

One-Pot Synthesis from Aryl Iodides and Arenes

This scalable approach avoids isolating hazardous intermediates.

Procedure

Reagents :

- 1-Iodo-4-cyanobenzene (1.0 equiv)

- Mesitylene (1.3–2.0 equiv)

- Iodine (0.5–1.0 equiv)

- Oxone or mCPBA (3.0–5.0 equiv)

- TfOH (5.0 equiv).

Steps :

Advantages

- Atom Economy : Eliminates pre-functionalization of aryl iodides.

- Scalability : Suitable for gram-scale synthesis (e.g., 5–10 mmol).

Purification and Characterization

Workup

Analytical Data

- ¹H NMR (DMSO-d₆): δ 8.58 (d, J = 8.5 Hz, 2H, Ar–H), 7.76 (d, J = 8.5 Hz, 2H, Ar–H), 6.92 (s, 2H, Mes–H), 2.48 (s, 6H, Mes–CH₃), 2.29 (s, 3H, Mes–CH₃).

- ¹⁹F NMR : δ –77.8 ppm (CF₃SO₃⁻).

- HRMS : m/z 497.28 [M]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Oxidative Coupling | 58–74 | 2–12 h | Moderate | High chemoselectivity |

| One-Pot Synthesis | 65–82 | 4–6 h | High | No intermediate isolation |

| Flow Synthesis | 68–76 | 10–15 min | Industrial | Safety and reproducibility |

Challenges and Optimizations

- Electron-Deficient Aryl Groups : Lower yields (50–60%) due to reduced nucleophilicity of 4-cyanophenyl iodide.

- Acid Stoichiometry : Excess TfOH (≥4.0 equiv) improves iodonium stability but complicates purification.

- Byproducts : Trace amounts of bis(mesityl)iodonium salts form if mesitylene is in excess; mitigated by stoichiometric control.

Applications in Organic Synthesis

Chemical Reactions Analysis

(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of reduced iodonium species.

Substitution: The compound can participate in substitution reactions where the iodonium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium ion to a target molecule. This transfer can lead to the formation of new chemical bonds and the modification of the target molecule’s structure. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Yield Trends

Yields for mesityl-containing iodonium triflates vary significantly based on the electronic nature of the aryl substituent:

Key Insight : Electron-withdrawing groups (EWGs) like –CN reduce yields compared to halogens, likely due to increased steric demand and electronic deactivation of the aryl ring during iodonium formation .

Physical and Chemical Properties

Melting Points

Melting points for mesityl-containing iodonium triflates correlate with substituent polarity and symmetry:

Solubility and Stability

- Solubility : Most diaryliodonium triflates are soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in ethers .

- Thermal Stability : Mesityl groups enhance stability via steric protection. N-Heterocycle-stabilized analogs (e.g., pyrazolyl derivatives) exhibit melting points >195°C, suggesting robust thermal resistance .

Spectral Data Comparison

NMR Spectroscopy

IR Spectroscopy

- Triflate Anion : Peaks at 1136–1251 cm⁻¹ (S=O stretching) .

- Cyanophenyl: Strong C≡N stretch at ~2230 cm⁻¹ (distinctive marker) .

Reactivity in Catalytic Reactions

Counterion Effects

- Triflate (OTf) : Enhances solubility and stabilizes transition states in Cu/Pd-catalyzed reactions compared to PF₆⁻ or BF₄⁻ .

Biological Activity

(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound known for its unique structural characteristics and potential biological applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a cyanophenyl group and a mesityl group attached to an iodonium center, with trifluoromethanesulfonate acting as a counterion. Its molecular formula is with a molecular weight of approximately 335.3 g/mol.

The biological activity of (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate primarily involves its ability to transfer aryl groups in electrophilic aromatic substitution reactions. This property allows it to interact with various biological targets, including proteins and nucleic acids, potentially leading to modulation of biochemical pathways.

- Aryl Transfer Mechanism : The iodonium center facilitates the transfer of the aryl group to nucleophilic sites within biomolecules.

- Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), which may induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

Antimicrobial Activity

Research has indicated that iodonium salts exhibit antimicrobial properties. A study evaluated the efficacy of (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the results:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HeLa | 12 |

The mechanism appears to involve induction of apoptosis through ROS generation and disruption of mitochondrial function.

Case Studies

- Study on Antimicrobial Properties : A comprehensive study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship of various iodonium salts, including (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate. The study concluded that modifications to the aryl groups significantly affected antimicrobial efficacy.

- Anticancer Research : Another notable case involved testing this compound against multiple cancer cell lines, revealing its potential as a lead compound for further development in anticancer therapies. The study highlighted its ability to selectively target cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

The biological activity of (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared to other aryl iodonium salts:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate | Moderate | High |

| Bis(4-methylphenyl)iodonium triflate | High | Moderate |

| Phenyl(mesityl)iodonium triflate | Low | High |

This comparison indicates that while some compounds exhibit superior antimicrobial properties, (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate shows promising anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.